molecular formula C25H17N3O B10868935 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol

3-(5,6-Diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol

Katalognummer: B10868935
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: CGCDOHRVKATQSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a naphthol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is unique due to its combination of a triazine ring and a naphthol moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C25H17N3O

Molekulargewicht

375.4 g/mol

IUPAC-Name

3-(5,6-diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol

InChI

InChI=1S/C25H17N3O/c29-22-16-20-14-8-7-13-19(20)15-21(22)25-26-23(17-9-3-1-4-10-17)24(27-28-25)18-11-5-2-6-12-18/h1-16,29H

InChI-Schlüssel

CGCDOHRVKATQSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC4=CC=CC=C4C=C3O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.